molecular formula C9H6Cl6O2 B14697797 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 21461-78-9

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate

Cat. No.: B14697797
CAS No.: 21461-78-9
M. Wt: 358.9 g/mol
InChI Key: CIRUKACHYPJCFT-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate is a chlorinated organic compound with the molecular formula C10H7Cl7O2. It is known for its unique bicyclic structure and high chlorine content, which imparts distinct chemical properties. This compound is often used in various chemical research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. The reaction conditions often include the use of chlorine gas or chlorinating agents under controlled temperatures and pressures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorination in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to achieve the desired purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its acetate functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in organic synthesis and industrial applications where such characteristics are desired .

Properties

CAS No.

21461-78-9

Molecular Formula

C9H6Cl6O2

Molecular Weight

358.9 g/mol

IUPAC Name

(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl) acetate

InChI

InChI=1S/C9H6Cl6O2/c1-3(16)17-4-2-7(12)5(10)6(11)8(4,13)9(7,14)15/h4H,2H2,1H3

InChI Key

CIRUKACHYPJCFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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